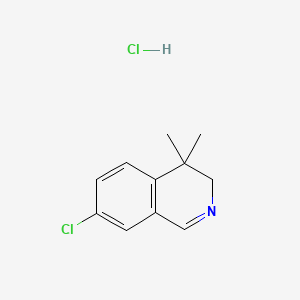
7-Chloro-4,4-dimethyl-3,4-dihydroisoquinolinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-4,4-dimethyl-3,4-dihydroisoquinoline hydrochloride is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines. This compound is characterized by the presence of a chlorine atom at the 7th position and two methyl groups at the 4th position on the isoquinoline ring, along with a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4,4-dimethyl-3,4-dihydroisoquinoline hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the alkylation of eugenol derivatives followed by cyclocondensation with nitriles under phase-transfer catalysis conditions using 18-crown-6 and potassium hydroxide . The reaction proceeds through the formation of intermediate ethers, which are then cyclized to form the desired isoquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4,4-dimethyl-3,4-dihydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chlorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which can have different functional groups and properties.
Scientific Research Applications
7-chloro-4,4-dimethyl-3,4-dihydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-4,4-dimethyl-3,4-dihydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Similar Compounds
7-chloro-3,4-dihydroisoquinoline: A closely related compound with similar structural features but lacking the dimethyl groups.
6,7-dimethoxy-3,4-dihydroisoquinoline: Another isoquinoline derivative with methoxy groups instead of chlorine and methyl groups.
Uniqueness
The presence of both chlorine and dimethyl groups in 7-chloro-4,4-dimethyl-3,4-dihydroisoquinoline hydrochloride imparts unique chemical and biological properties, making it distinct from other isoquinoline derivatives. These structural features can influence its reactivity, binding affinity, and overall functionality in various applications.
Properties
Molecular Formula |
C11H13Cl2N |
|---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
7-chloro-4,4-dimethyl-3H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C11H12ClN.ClH/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11;/h3-6H,7H2,1-2H3;1H |
InChI Key |
NWFJZQIYIGPRNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN=CC2=C1C=CC(=C2)Cl)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















